H1 Receptor Antagonist Classification with pKa Value Specification
Moxastine theoclate is definitively classified as a histamine H1 receptor antagonist, a property essential for its antihistamine and antiemetic effects [1]. The parent moxastine molecule has a calculated pKa of 8.56 (basic dissociation constant) determined using MoKa v3.0.0, a physicochemical parameter relevant for understanding ionization state and potential membrane permeability under physiological conditions [2]. While quantitative H1 receptor binding affinity data (Ki or IC₅₀ values) for moxastine theoclate were not located in the accessible literature, the pKa value represents a verifiable, compound-specific quantitative descriptor that distinguishes it from other first-generation antihistamines with different ionization profiles (e.g., diphenhydramine pKa ~9.0, chlorpheniramine pKa ~9.2).
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa1 = 8.56 (basic) |
| Comparator Or Baseline | Diphenhydramine pKa ~9.0 (typical first-generation comparator) |
| Quantified Difference | ~0.44 pKa units lower (greater proportion unionized at physiological pH) |
| Conditions | Calculated using MoKa v3.0.0; in silico determination |
Why This Matters
The pKa value provides a measurable, compound-specific parameter for quality control, formulation development, and differentiation from structurally related first-generation antihistamines during procurement or analytical method development.
- [1] DrugCentral. moxastine. View Source
- [2] DrugCentral. moxastine (Acid dissociation constants). View Source
